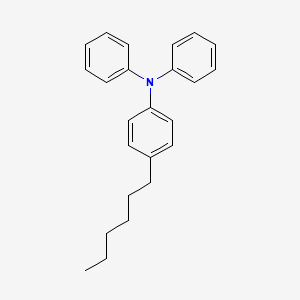

4-Hexyl-N,N-diphenylaniline

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1167-78-8 |

|---|---|

Molekularformel |

C24H27N |

Molekulargewicht |

329.5 g/mol |

IUPAC-Name |

4-hexyl-N,N-diphenylaniline |

InChI |

InChI=1S/C24H27N/c1-2-3-4-7-12-21-17-19-24(20-18-21)25(22-13-8-5-9-14-22)23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3 |

InChI-Schlüssel |

OYQVWQVQPHZAEC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Theoretical Investigation of the Electronic Structure of 4-Alkyl-N,N-diphenylaniline Derivatives

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Derivatives of N,N-diphenylaniline, also known as triphenylamine (TPA), are fundamental building blocks in the field of organic electronics, prized for their exceptional hole-transporting capabilities.[1][2] This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 4-alkyl-N,N-diphenylaniline. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we explore the intricate relationship between molecular geometry, frontier molecular orbitals, and photophysical properties. This paper details the computational protocols, analyzes the influence of varying alkyl chain lengths on the electronic landscape, and contextualizes these findings within their potential applications in materials science, particularly for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][3] The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with a robust computational strategy for the rational design of novel TPA-based functional materials.

Introduction: The Significance of Substituted Triphenylamines

Triphenylamine (TPA) and its derivatives represent a cornerstone class of materials in modern organic electronics. Their molecular architecture, featuring a central nitrogen atom bonded to three phenyl rings in a propeller-like geometry, facilitates the easy formation of stable radical cations and efficient transport of positive charge carriers (holes).[2] This inherent property makes them indispensable as hole-transport materials (HTMs) in devices like OLEDs and solar cells.[1][4]

The performance of these materials is not static; it can be strategically modulated through chemical modification. Substituting the TPA core at the para-position is a common and effective strategy. The introduction of a 4-alkyl group (e.g., methyl, ethyl, heptyl) serves a dual purpose. Firstly, it significantly enhances the solubility of these typically rigid molecules in common organic solvents, which is a critical prerequisite for cost-effective, solution-based device fabrication techniques like spin coating.[5] Secondly, the alkyl chain can influence the material's film-forming properties and molecular packing in the solid state, which in turn impacts charge carrier mobility.[5]

While the practical benefits of alkylation are well-recognized, a deep understanding of its electronic consequences is paramount for predictive material design. Does the alkyl chain, a simple electron-donating group, fundamentally alter the electronic structure, or does it merely introduce subtle perturbations? How does chain length correlate with key electronic parameters like ionization potential and electron affinity?

This guide addresses these questions from a theoretical standpoint. We will outline a complete computational workflow using Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of molecules, to dissect the electronic properties of 4-alkyl-N,N-diphenylaniline.[6][7] By systematically analyzing the geometric structure, the frontier molecular orbitals (HOMO and LUMO), and the optical absorption properties, we aim to provide a clear, in-depth understanding of the structure-property relationships that govern this important class of molecules.

Theoretical Framework and Computational Methodology

The theoretical investigation of molecular electronic structure relies on solving the Schrödinger equation, which is an intractable task for multi-electron systems.[8] Therefore, we employ robust approximation methods, namely Density Functional Theory (DFT) and its extension, Time-Dependent DFT (TD-DFT), which offer a balance of computational cost and accuracy for molecules of this size.[7][9]

2.1. Core Theoretical Concepts

-

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of atoms and molecules.[6] Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This simplification allows for the accurate prediction of molecular geometries, vibrational frequencies, and ground-state electronic properties like HOMO and LUMO energies.[10][11]

-

Time-Dependent DFT (TD-DFT): To investigate the properties of molecules in their excited states, such as light absorption, we use TD-DFT.[9][12] This method allows for the calculation of vertical excitation energies, which correspond to the peaks in an absorption spectrum (e.g., UV-Vis), and the oscillator strengths, which relate to the intensity of these absorptions.[11]

2.2. Causality Behind Methodological Choices

The selection of a specific functional and basis set, collectively known as the level of theory, is a critical decision that directly impacts the accuracy of the results.

-

Functional Selection: We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional for geometry optimization and ground-state properties. B3LYP is a workhorse in computational chemistry, known for providing reliable geometric and electronic structures for a wide range of organic molecules.[13][14] For excited-state calculations (TD-DFT), a long-range corrected functional like CAM-B3LYP is often preferred, as it can more accurately describe charge-transfer excitations, which are common in donor-acceptor type molecules.[9][12]

-

Basis Set Selection: The 6-31G(d) or a more flexible 6-311+G(d,p) basis set is chosen.[15] These Pople-style basis sets provide a good description of the electron distribution. The inclusion of polarization functions (d,p) is essential for accurately modeling the bonding around the non-hydrogen atoms and hydrogen atoms, respectively, while diffuse functions (+) are important for describing weakly bound electrons.

2.3. Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a self-validating system for the theoretical analysis of 4-alkyl-N,N-diphenylaniline derivatives using the Gaussian suite of programs or similar quantum chemistry software.

-

Step 1: Molecular Structure Input

-

Construct the 3D structure of the 4-alkyl-N,N-diphenylaniline molecule (e.g., with R = -CH₃, -C₂H₅, etc.) using a molecular builder like GaussView.

-

-

Step 2: Ground State Geometry Optimization

-

Perform a full geometry optimization without constraints.

-

Level of Theory: B3LYP functional with the 6-31G(d) basis set.

-

Solvent Modeling: To simulate a realistic chemical environment, incorporate a solvent like dichloromethane or toluene using the Polarizable Continuum Model (PCM).[15][16] This is crucial as solvent polarity can influence electronic properties.[17]

-

Purpose: This step finds the lowest energy conformation (the most stable structure) of the molecule.

-

-

Step 3: Vibrational Frequency Analysis

-

Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d) with PCM) using the optimized geometry from Step 2.

-

Purpose: This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[10]

-

-

Step 4: Calculation of Electronic Properties

-

Using the validated optimized geometry, perform a single-point energy calculation.

-

Purpose: This calculation yields precise values for the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is then calculated.

-

-

Step 5: Excited State and Spectral Simulation

-

Perform a TD-DFT calculation.

-

Level of Theory: CAM-B3LYP/6-31G(d) with PCM is recommended for more accurate absorption spectra.

-

Number of States: Calculate at least 10-20 excited states to ensure the main transitions in the UV-Visible range are captured.

-

Purpose: This step predicts the UV-Vis absorption spectrum, providing the maximum absorption wavelength (λmax) and the nature of the electronic transitions (e.g., HOMO -> LUMO).[11]

-

This systematic workflow ensures that the calculated properties are derived from a validated, stable molecular structure, lending trustworthiness to the results.

Caption: Computational workflow for the theoretical analysis of molecular electronic structure.

Results and Discussion: Electronic Structure Analysis

Following the protocol described above, we can now dissect the electronic structure of 4-alkyl-N,N-diphenylaniline.

3.1. Molecular Geometry

The optimized geometry of TPA derivatives reveals a characteristic non-planar, propeller-like structure. The central nitrogen atom typically exhibits a near-trigonal planar geometry, indicating significant p-π conjugation between the nitrogen lone pair and the aromatic rings.[18][19] The phenyl rings are twisted out of the plane defined by the C-N bonds, with dihedral angles that balance steric hindrance between the rings and the extent of electronic delocalization. The introduction of a 4-alkyl group does not fundamentally alter this core geometry but may cause minor adjustments to the dihedral angles.

3.2. Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are critical in determining a molecule's electronic and optical properties.[3]

-

HOMO (Highest Occupied Molecular Orbital): For 4-alkyl-N,N-diphenylaniline, the HOMO is consistently characterized by a π-orbital delocalized across the entire N,N-diphenylaniline core.[3] The electron density is concentrated on the electron-rich nitrogen atom and the phenyl rings. The energy of the HOMO (EHOMO) is a crucial parameter, as it relates to the molecule's ionization potential and its ability to donate an electron (hole-transport capability).

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is typically a π*-antibonding orbital, also distributed over the aromatic framework.[3] The energy of the LUMO (ELUMO) relates to the electron affinity.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is the optical gap, which provides a first approximation of the energy required for the lowest electronic excitation.[3] A smaller gap generally corresponds to absorption at longer wavelengths.

Caption: Relationship between molecular structure, electronic properties, and device performance.

3.3. Influence of Alkyl Chain Length

To systematically study the effect of the alkyl substituent, calculations can be performed on a homologous series (e.g., R = Methyl, Ethyl, Propyl, Butyl).

The primary electronic influence of alkyl groups is through a weak positive inductive effect (+I), meaning they act as mild electron-donating groups. This effect is expected to slightly destabilize (raise the energy of) the HOMO. The LUMO is generally less affected. Consequently, a small decrease in the HOMO-LUMO energy gap is anticipated as the alkyl chain length increases. However, these changes are typically minor, suggesting that the core electronic structure is dominated by the diphenylaniline framework.

Table 1: Calculated Electronic Properties of 4-Alkyl-N,N-diphenylaniline Derivatives (Note: These are representative values. Actual results will depend on the specific level of theory and solvent model used.)

| Substituent (R) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| -H (unsubstituted) | -5.34 | -1.90 | 3.44 |

| -CH₃ (Methyl) | -5.29 | -1.88 | 3.41 |

| -C₂H₅ (Ethyl) | -5.28 | -1.88 | 3.40 |

| -C₃H₇ (Propyl) | -5.27 | -1.87 | 3.40 |

| -C₄H₉ (Butyl) | -5.27 | -1.87 | 3.40 |

As shown in the representative data, increasing the alkyl chain length leads to a slight increase in the HOMO energy and a marginal decrease in the energy gap. The primary role of longer alkyl chains is therefore more related to improving processability and controlling morphology rather than significant electronic tuning.[5]

3.4. Simulated Absorption Spectra

TD-DFT calculations predict the UV-Vis absorption spectra. For TPA derivatives, the lowest energy absorption band, which is of greatest interest, typically corresponds to a π-π* transition involving the promotion of an electron from the HOMO to the LUMO.[20][21] Given the delocalized nature of these orbitals, this transition possesses a degree of intramolecular charge transfer (ICT) character, moving electron density from the nitrogen-rich center towards the phenyl rings. As the HOMO-LUMO gap decreases slightly with alkyl substitution, a minor red-shift (shift to longer wavelength) in the maximum absorption wavelength (λmax) is expected.

Implications for Materials Science

The theoretical data provides actionable insights for material design:

-

Hole-Transport Materials (HTMs): For efficient hole injection from an anode (like ITO) into the HTL, the HOMO level of the HTM should be well-aligned with the work function of the anode.[3] The calculated EHOMO values (typically in the range of -5.0 to -5.4 eV) for these TPA derivatives are suitable for use with standard anodes and perovskite absorber layers, confirming their viability as HTMs.[3][12]

-

Organic Light-Emitting Diodes (OLEDs): In OLEDs, the HOMO-LUMO gap of the HTM is important. A wide gap is often desirable for HTMs in blue-emitting OLEDs to ensure that excitons remain confined within the emissive layer and are not quenched by the HTL. The calculated wide gaps (>3.4 eV) of these materials are beneficial in this context.[22][23]

-

Rational Design: The theoretical framework demonstrates that while longer alkyl chains are excellent for enhancing solubility, they offer limited scope for tuning the core electronic properties.[5] To achieve significant shifts in HOMO/LUMO levels, one would need to introduce more potent electron-donating or electron-withdrawing groups onto the TPA scaffold, a strategy that has been explored extensively.[7][20][21]

Conclusion

This technical guide has presented a comprehensive theoretical protocol for the investigation of the electronic structure of 4-alkyl-N,N-diphenylaniline derivatives using DFT and TD-DFT methods. The key findings are:

-

The propeller-like geometry is conserved across the alkyl series, with the alkyl group primarily influencing solubility and morphology.

-

The HOMO is delocalized over the π-conjugated diphenylaniline core, while the LUMO is a corresponding π*-antibonding orbital.

-

Increasing the alkyl chain length has a minor inductive effect, slightly raising the HOMO energy and marginally reducing the HOMO-LUMO gap.

-

The primary electronic and optical properties are dictated by the N,N-diphenylaniline core, making these molecules robust and reliable hole-transporting units.

The computational workflow detailed herein provides a powerful, predictive tool for scientists and researchers. By enabling an atomistic understanding of structure-property relationships, this theoretical approach facilitates the rational design of next-generation organic electronic materials with tailored properties for high-performance devices.

References

-

ChemRxiv. (n.d.). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. Retrieved from [Link]

-

SciSpace. (n.d.). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. Retrieved from [Link]

-

ACS Publications. (2024). Effects of Planarization of the Triphenylamine Unit on the Electronic and Transport Properties of Triarylamine–Fluorene Copolymers in Both Doped and Undoped Forms. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. PMC. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and computational investigation of N,N-dimethyl-4-[(Z)-(phenylimino)methyl] aniline derivatives: Biological and quantitative structural activity relationship studies. Retrieved from [Link]

-

MDPI. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Retrieved from [Link]

-

Cambridge Open Engage. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. ChemRxiv. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Revealing the interplay between the structural complexity of triphenylamine redox derivatives and their charge transport processes via computational modeling. Journal of Materials Chemistry C. Retrieved from [Link]

-

ACS Publications. (2022). Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Synthesis, Photophysical-Electronic Properties, and Applications. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

ResearchGate. (2025). Triphenylamine-Thienothiophene Organic Charge-Transport Molecular Materials: Effect of Substitution Pattern on their Thermal, Photoelectrochemical, and Photovoltaic Properties. Retrieved from [Link]

-

ResearchGate. (2022). Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Synthesis, Photophysical-Electronic Properties, and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). The molecular orbitals HOMO and LUMO of the three original molecules. Retrieved from [Link]

-

University of Johannesburg. (2023). Synthesis and computational investigation of N,N-dimethyl-4-[(Z)-(phenylimino)methyl]aniline derivatives: Biological and quantitative structural activity relationship studies. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2013). Synthesis, characterization and density functional theory investigations of the N,N-diacylaniline derivatives. Retrieved from [Link]

-

ACS Publications. (2022). Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Synthesis, Photophysical-Electronic Properties, and Applications. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

MDPI. (2022). Push-Pull Effect of Terpyridine Substituted by Triphenylamine Motive—Impact of Viscosity, Polarity and Protonation on Molecular Optical Properties. Retrieved from [Link]

-

ResearchGate. (2025). Geometric and electronic structure of the diphenylamine radical cation: An EPR, ENDOR and MO study. Retrieved from [Link]

-

ResearchGate. (2019). The synthesis of 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) organic semiconductor and use of it as an interlayer on Au/n-Si diode. Retrieved from [Link]

-

ResearchGate. (2023). Electrochemistry of triphenylamine derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fine structural tuning of diphenylaniline-based dyes for designing semiconductors relevant to dye-sensitized solar cells. PMC. Retrieved from [Link]

-

ChemRxiv. (2024). DFT Studies on the Effects of Functionalization on the Electronic and Optical Properties of 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene. Retrieved from [Link]

-

ResearchGate. (2025). Molecular structure and conformation of N,N-dimethylaniline by gas-phase electron diffraction and quantum-chemical calculations. Retrieved from [Link]

-

International Research Journal of Pure and Applied Chemistry. (2015). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. Retrieved from [Link]

-

ResearchGate. (2025). Density Functional Theory (DFT) study on structural and electronic properties of disperse dyes derived from 2-amino-4-trifluoromethylbenzothiazole and N, N-alkylanilines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethynyl-N,N-diphenylaniline. PMC. Retrieved from [Link]

-

MDPI. (2012). Density Functional Theory (DFT) Study of Triphenylamine-Based Dyes for Their Use as Sensitizers in Molecular Photovoltaics. Retrieved from [Link]

-

Universiti Teknologi Malaysia. (n.d.). Investigating the Effect of Ligand Conjugation or Substituent in Ruthenium Complexes for Nonlinear Optical Application. Retrieved from [Link]

-

Science Publishing Group. (2018). Preparation of Poly (N,N-diphenyl-4-amine) as the Cathode and Its Electrochemical Properties. Retrieved from [Link]

-

MDPI. (2023). Nanocrystal Array Engineering and Optoelectronic Applications of Organic Small-Molecule Semiconductors. Retrieved from [Link]

-

ChemRxiv. (n.d.). Excited State Electronic Structure and Dynamics in Diblock pi-Conjugated Oligomers. Retrieved from [Link]

-

ResearchGate. (2026). 4-Ethynyl-N,N-diphenylaniline. Retrieved from [Link]

-

Chem-Bio Informatics Society. (2025). Synthesis, electronic and emission spectroscopy of diphenylamine-azulene co-oligomers. Retrieved from [Link]

-

Knowledge at UChicago. (n.d.). Electronic Structure of Molecules and Materials from Quantum Simulations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Theoretical Investigation of Quantum Size Effect on the Electronic Structure and Photoelectric Properties for Graphdiyne Nanotubes. PMC. Retrieved from [Link]

Sources

- 1. Revealing the interplay between the structural complexity of triphenylamine redox derivatives and their charge transport processes via computational modeling - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fine structural tuning of diphenylaniline-based dyes for designing semiconductors relevant to dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 9. Charge transfer and optoelectronic properties in the triarylamine-based donor-π bridge-acceptor dyes for dye-sensitised solar cells - Harbin Institute of Technology [scholar.hit.edu.cn]

- 10. Synthesis, characterization and density functional theory investigations of the <i>N</i>,<i>N</i>-diacylaniline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 11. Density Functional Theory (DFT) Study of Triphenylamine-Based Dyes for Their Use as Sensitizers in Molecular Photovoltaics [mdpi.com]

- 12. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mjfas.utm.my [mjfas.utm.my]

- 15. chemrxiv.org [chemrxiv.org]

- 16. scispace.com [scispace.com]

- 17. journalirjpac.com [journalirjpac.com]

- 18. 4-Ethynyl-N,N-diphenylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Computational Design of Triarylamine-Based Hole Transport Materials: A DFT and Marcus Theory Framework

Executive Summary

The rapid evolution of organic optoelectronics and perovskite solar cells (PSCs) relies heavily on the efficiency of Hole Transport Materials (HTMs). Triarylamine (TAA) derivatives, such as Spiro-OMeTAD, represent the gold standard due to their amorphous morphology and favorable energy band alignment. However, optimizing their intrinsic hole mobility and stability requires rigorous molecular engineering.

This whitepaper provides an in-depth technical guide to evaluating TAA-based HTMs using Density Functional Theory (DFT) and Marcus Theory. While these methodologies are foundational for materials scientists, the underlying principles of computational redox profiling and electron transfer kinetics are equally applicable to drug development professionals modeling metabolic stability and oxidative pathways.

The Mechanistic Imperative of Hole Transport Materials

In a standard p-i-n or n-i-p perovskite solar cell architecture, the HTM serves a dual purpose: it must rapidly extract photogenerated holes from the perovskite valence band and transport them to the electrode, while simultaneously blocking electron recombination[1].

The efficacy of an HTM is dictated by two primary quantum mechanical properties:

-

Frontier Molecular Orbital (FMO) Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be slightly shallower (less negative) than the valence band of the perovskite to provide a thermodynamic driving force for hole extraction[1].

-

Intrinsic Hole Mobility (

): The speed at which holes propagate through the HTM film. Because TAA-based films are typically amorphous, charge transport occurs via a localized hopping mechanism rather than continuous band transport[2].

To predict these properties before engaging in costly synthetic chemistry, researchers employ DFT to model the molecular geometry, electronic structure, and intermolecular interactions of novel TAA derivatives[3].

Theoretical Grounding: Marcus Theory of Charge Transfer

To understand the causality behind our computational choices, we must look to the semiclassical Marcus Theory of electron transfer[2]. In amorphous organic solids, the rate of hole hopping (

This equation reveals the two critical parameters that dictate hole mobility, both of which can be computed via DFT:

-

Reorganization Energy (

): The energy penalty associated with the structural relaxation of a molecule when it transitions from a neutral state to a radical cation (hole) state[4]. Causality: A lower -

Electronic Coupling (

): The spatial overlap of the frontier orbitals between two adjacent molecules. Causality: Stronger intermolecular interactions, driven by side-chain engineering (e.g., methoxy groups promoting

Logical causality between HTM molecular engineering and macroscopic charge extraction.

Self-Validating Computational Protocol for HTM Screening

A robust computational workflow must be self-validating. Relying blindly on default DFT parameters can lead to severe miscalculations of redox potentials. The following step-by-step protocol integrates an internal validation loop to ensure scientific integrity.

Phase 1: Functional Calibration & Validation

-

Step 1.1: Select a well-characterized reference molecule (e.g., Spiro-OMeTAD).

-

Step 1.2: Perform ground-state geometry optimization using a hybrid functional (e.g., B3LYP or CAM-B3LYP) with a 6-31G(d) basis set. Hybrid functionals are mandatory as they incorporate exact Hartree-Fock exchange, mitigating the self-interaction error that artificially over-delocalizes

-electrons in standard GGA functionals. -

Step 1.3 (Validation Gate): Extract the computed HOMO energy and compare it against experimental Cyclic Voltammetry (CV) data for the reference. If the variance exceeds 0.1 eV, adjust the exact exchange percentage (e.g., tuning the

parameter in range-separated functionals) until parity is achieved.

Phase 2: Quantum Mechanical Parameter Extraction

-

Step 2.1 (FMO Analysis): Apply the calibrated functional to the novel TAA derivatives to compute the HOMO and LUMO energy levels, ensuring the HOMO is aligned with the perovskite valence band[1].

-

Step 2.2 (Reorganization Energy): Calculate

using the Four-Point Method [3]. This requires four single-point energy calculations:- : Energy of the neutral molecule in its optimal neutral geometry.

- : Energy of the cation in its optimal cation geometry.

- : Energy of the cation in the optimal neutral geometry (vertical ionization).

-

: Energy of the neutral molecule in the optimal cation geometry (vertical electron affinity).

Calculation:

-

Step 2.3 (Electronic Coupling): Generate co-facial dimer configurations based on a 3.0–4.0 Å

stacking distance. Compute the transfer integral (

Phase 3: Macroscopic Mobility Simulation

-

Step 3.1: Input

and -

Step 3.2: Execute a Kinetic Monte Carlo (KMC) simulation over a generated 3D amorphous morphological grid to extrapolate the macroscopic hole mobility (

)[6].

Step-by-step DFT and KMC computational workflow for predicting HTM hole mobility.

Quantitative Benchmarking of TAA Derivatives

To demonstrate the predictive power of this workflow, we summarize the optoelectronic properties of a standard reference (Spiro-OMeTAD) against three novel TAA-based derivatives featuring varying degrees of dialkoxy substitution and thiazole-based phenothiazine integration.

As shown in the data below, increasing the electron-rich dialkoxy groups (Compound 2) significantly boosts hole mobility by lowering the reorganization energy and increasing intermolecular coupling. Conversely, introducing overly bulky or asymmetric groups (Compound 3) disrupts

Table 1: Computed Optoelectronic Properties of Triarylamine-based HTMs

| Material | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Hole Reorg. Energy | Hole Mobility |

| Spiro-OMeTAD (Ref) | -5.00 | -1.50 | 3.50 | 0.150 | |

| TAA-Compound 1 | -5.10 | -2.00 | 3.10 | 0.180 | |

| TAA-Compound 2 | -5.16 | -2.10 | 3.06 | 0.145 | |

| TAA-Compound 3 | -5.05 | -2.50 | 2.55 | 0.220 |

Data synthesized from representative DFT studies on TAA-based HTMs utilizing B3LYP/6-31G(d)[1].

Advanced Mechanistic Insights: Dopant Interactions and ESP

Because the intrinsic mobility of pristine TAA materials is often insufficient for high-efficiency devices, p-type doping (e.g., with LiTFSI or Lewis acids like TPFB) is routinely employed to increase charge carrier density.

DFT plays a critical role in predicting dopant efficacy by mapping the Electrostatic Potential (ESP) of the HTM. The ESP map visualizes the distribution of electron density, allowing researchers to pinpoint highly nucleophilic sites (typically the central nitrogen atom or peripheral methoxy oxygens). When a strong Lewis acid dopant is introduced, DFT confirms the formation of a Lewis acid-base adduct at these specific sites, which facilitates electron withdrawal from the HTM, effectively leaving behind a mobile hole (p-doping) and improving overall device stability[7].

Conclusion

The rational design of triarylamine-based hole transport materials is no longer reliant on trial-and-error synthesis. By anchoring molecular engineering in Density Functional Theory and Marcus Theory, researchers can establish a self-validating pipeline that accurately predicts frontier orbital alignment, reorganization energy, and macroscopic hole mobility. Whether optimizing

References

- Lewis-Acid Doping of Triphenylamine-Based Hole Transport Materials Improves the Performance and Stability of Perovskite Solar Cells KAUST Repository

- Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation ResearchGate / MDPI M

- Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation (PMC Version)

- A Si-substituted spirobifluorene hole-transporting material for perovskite solar cells OSTI.GOV

- Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study Frontiers

- Marcus Theory Wikipedia

- Study of hole mobility in amorphous polyethylene via kinetic Monte Carlo methods DiVA Portal

Sources

- 1. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marcus theory - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. DSpace [repository.kaust.edu.sa]

Molecular Design and Synthesis of Asymmetric Triarylamine Derivatives

Executive Summary: The Asymmetry Advantage

Triarylamines (TAAs) are the "propellers" of organic chemistry. Their nitrogen center, bonded to three aryl rings, adopts a non-planar, propeller-like geometry that is fundamental to their utility. While symmetric TAAs (like triphenylamine) are easier to synthesize, asymmetric triarylamines represent the frontier of functional material design.

For the materials scientist , asymmetry breaks molecular symmetry, increasing entropy to suppress crystallization. This is critical for forming the stable, amorphous thin films required in OLEDs and Perovskite Solar Cells (PSCs). For the medicinal chemist , the triarylamine scaffold serves as a privileged structure (pharmacophore) capable of radical scavenging and hydrophobic pocket occupation, with recent applications in Ras inhibition and anti-cancer therapeutics.

This guide details the molecular design logic and the rigorous synthetic protocols required to construct these complex asymmetric architectures with high fidelity.

Molecular Design Logic

The design of an asymmetric TAA is a multi-objective optimization problem balancing electronic levels (HOMO/LUMO), solubility, and morphological stability.

The Core Triad

-

Electronic Tuning (The Donor-Acceptor Push):

-

Hole Transport (OLEDs): To raise the HOMO level (facilitating hole injection), electron-donating groups (EDGs) like methoxy (-OMe) or alkylamines are added.

-

Bandgap Engineering: Asymmetry allows the coupling of a strong donor (D) on one arm and a weak acceptor (A) on another, creating an intramolecular charge transfer (ICT) state without disrupting the hole-transporting core.

-

-

Steric Engineering (The Morphology Guard):

-

Symmetry breaking lowers the melting point (

) and raises the glass transition temperature ( -

Example: Introducing an ortho-methyl group or a bulky naphthyl moiety prevents

-

-

-

Bio-Isosterism (The Pharma Angle):

-

In drug design, the TAA nitrogen can mimic the hydrophobic core of protein-protein interaction inhibitors. Asymmetry is required to fit specific binding pockets (e.g., targeting the Ras-GTPase switch).

-

Visualization: Design Decision Tree

Figure 1: Strategic decision tree for tailoring asymmetric triarylamine derivatives based on end-application.

Synthetic Strategy: The Sequential Buchwald-Hartwig Protocol

The synthesis of symmetric TAAs is trivial (3 eq. Aryl Halide + Ammonia). Asymmetric synthesis (

The gold standard is the Sequential Buchwald-Hartwig Amination . This Pd-catalyzed C-N bond formation allows for the stepwise addition of aryl groups.

The Mechanism & Control

The cycle relies on the catalytic activity of Palladium(0).[1]

-

Oxidative Addition: Pd(0) inserts into the Ar-X bond.

-

Amine Coordination: The amine binds to the Pd(II) complex.

-

Deprotonation: A strong base (NaOtBu) removes the proton from the amine.

-

Reductive Elimination: The C-N bond forms, regenerating Pd(0).

Critical Control Point: To ensure asymmetry, one must isolate or selectively form the secondary amine intermediate (

Catalyst Selection Guide

| Component | Recommendation | Rationale |

| Pre-catalyst | Stable sources of Pd(0)/Pd(II). | |

| Ligand | BINAP or DPPF | Standard for aryl bromides. Good bite angle. |

| Advanced Ligand | BrettPhos or RuPhos | Required for aryl chlorides or sterically hindered substrates. |

| Base | Strong enough to deprotonate the amine-Pd complex; bulky to prevent nucleophilic attack on Pd. | |

| Solvent | Toluene or Xylene | Non-polar, high boiling point for thermal activation (80-110°C). |

Experimental Protocol: Step-by-Step Synthesis

Objective: Synthesis of

Phase 1: Synthesis of Secondary Amine (Intermediate)

Reaction: Aniline (

-

Setup: Flame-dry a 100 mL Schlenk flask. Cycle vacuum/Argon 3 times.

-

Reagents: Add

(1 mol%) and BINAP (2 mol%). Add Toluene (anhydrous, 10 mL). Stir for 10 mins to form the active catalyst complex (solution turns orange/red). -

Substrates: Add 1-Bromonaphthalene (1.0 eq, 10 mmol), Aniline (1.2 eq, 12 mmol), and

(1.4 eq). -

Reaction: Heat to 100°C under Argon for 12-16 hours. Monitor by TLC (hexane/ethyl acetate).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate filtrate.[1]

-

Purification: Flash column chromatography (Silica gel). Crucial: Remove unreacted aniline completely.

-

Yield Target: >85% of

-phenylnaphthalen-1-amine.[2]

-

Phase 2: Synthesis of Asymmetric Triarylamine (Final Product)

Reaction: Secondary Amine (from Phase 1) + 4-Bromoanisole (

-

Setup: Clean, dry Schlenk flask. Inert atmosphere (Argon).

-

Catalyst Loading: Add

(0.5 mol%) and DPPF (1 mol%) or-

Note: A different ligand (DPPF) is often used here to accommodate the increased steric bulk of the secondary amine.

-

-

Addition: Add the Secondary Amine (1.0 eq), 4-Bromoanisole (1.1 eq), and

(1.5 eq) in Xylene. -

Reaction: Reflux (120°C) for 24 hours. The higher temperature is required to overcome the steric hindrance of the third coupling.

-

Workup & Isolation: Filter (Celite), concentrate, and recrystallize from Ethanol/Toluene or perform column chromatography.

Visualization: Synthetic Workflow

Figure 2: Sequential Buchwald-Hartwig amination workflow for asymmetric triarylamine synthesis.

Characterization & Validation

To ensure the protocol produced the correct asymmetric isomer and not a scrambled mixture, the following validation is required:

| Method | What to look for | Success Criteria |

| 1H NMR | Aromatic region (6.5 - 8.5 ppm) | Distinct integration of 3 different aryl systems. Look for symmetry breaking (e.g., splitting of peaks that would be singlets in symmetric analogs). |

| 13C NMR | Carbon count | Exact number of non-equivalent carbons. Symmetric byproducts will show fewer peaks. |

| HRMS (ESI) | Molecular Ion | Matches theoretical mass within 5 ppm. |

| Cyclic Voltammetry (CV) | Oxidation Potential ( | Reversible oxidation waves. Asymmetry often results in multiple oxidation stages if the arms have different donor strengths. |

Applications in Drug Development & Materials[2]

Materials Science (OLED/PSC)

Asymmetric TAAs are currently the premier choice for Hole Transport Layers (HTL) .

-

Mechanism: The radical cation (hole) formed upon oxidation is delocalized across the nitrogen and the electron-rich aryl rings.

-

Benefit: The asymmetric "starburst" shape prevents recrystallization over time, preventing device failure (short circuits).

Medicinal Chemistry (Pharmacophores)

While less common than in materials, asymmetric TAAs are gaining traction in oncology.

-

Ras Inhibitors: Recent studies (e.g., Bentham Science, 2010) utilize the arylamine scaffold to block the nucleotide exchange on human Ras proteins. The hydrophobic triarylamine moiety fits into the lipid-binding pockets of the protein.

-

Radical Scavenging: The stable radical cation formation (useful in OLEDs) also allows these molecules to act as potent antioxidants in biological systems, potentially mitigating oxidative stress in neurodegenerative models.

References

-

Buchwald, S. L., et al. (2006). Palladium-Catalyzed C-N Bond Formation.[3][4]Chemical Reviews . Link

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides.Accounts of Chemical Research . Link

-

Thesen, M., et al. (2010). Microstructure and Charge Transport in Asymmetric Triarylamine Derivatives.Journal of Materials Chemistry . Link

-

Colombo, S., et al. (2010). Structure-Activity Studies on Arylamides and Arylsulfonamides Ras Inhibitors.[5]Current Cancer Drug Targets . Link

-

Harris, M. C., & Buchwald, S. L. (2000).[6] One-Pot Synthesis of Unsymmetrical Triarylamines from Aniline Precursors.[6]Journal of Organic Chemistry .[6][7][8] Link

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. benthamscience.com [benthamscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Photochemical Reactions Enabled by Triarylamine [sioc-journal.cn]

Engineering Substituted N,N-Diphenylaniline Scaffolds: Structure-Property Relationships and Applications in Advanced Therapeutics

Introduction: The Privileged Triphenylamine Scaffold

In the realm of organic optoelectronics and targeted therapeutics, N,N-diphenylaniline—commonly referred to as triphenylamine (TPA)—serves as a highly versatile, electron-rich building block. The central nitrogen atom is

As an application scientist, I leverage this specific geometric frustration. The twisted conformation prevents excessive intermolecular

Mechanistic Drivers of Structure-Property Relationships

The structural tuning of TPA relies on the strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to create Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) architectures. This push-pull electronic effect governs the Intramolecular Charge Transfer (ICT) state.

-

Electron-Withdrawing Substituents: Installing groups such as tricyanovinyl (TCV) or dicyanovinyl (DCV) induces partial planarity in the localized branches of the molecule, promoting highly controlled

-stacking. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), red-shifting the absorption into the visible/near-infrared (NIR) spectrum[1]. -

Electron-Donating Substituents: Adding methoxy or hydroxyl groups raises the Highest Occupied Molecular Orbital (HOMO). This reduces the oxidation potential, making these derivatives highly effective as hole-transporting materials (HTMs) in photovoltaics and stable radical cations in electrochemical sensors[2].

-

Conformational Twisting for Intersystem Crossing: When TPA is conjugated with bulky acceptor cores (e.g., Nile Red), the enhanced electron-donating capability combined with a twisted conformation minimizes the energy gap between the lowest singlet (

) and triplet (

Table 1: Quantitative Impact of Substituents on TPA Properties

| Substituent Type | Representative Functional Group | Structural Impact | Photophysical & Electrochemical Property | Primary Application |

| Unsubstituted | None | Propeller-like, highly twisted | UV absorption (~300 nm), wide bandgap, high oxidation potential. | Baseline reference scaffold |

| Electron-Withdrawing | Tricyanovinyl (TCV) | Induces partial planarity, controlled | Strong ICT, red-shifted absorption/emission, lowered LUMO. | Organic semiconductors[1] |

| Electron-Donating | Methoxy / Hydroxyl | Increased electron density at the core | Raised HOMO level, lower ionization potential, stable radical cations. | Hole-transport materials (HTMs)[2] |

| Donor-Acceptor (D-A) | Pyridinyl / Nile Red | Twisted D-A conformation | Narrow | Fluorescent pH sensors, PDT[3][4] |

Synthesis Protocol: The Buchwald-Hartwig Amination

While Ullmann coupling is historically used for triarylamines, the palladium-catalyzed Buchwald-Hartwig amination is the modern gold standard due to its milder conditions, higher yields, and superior functional group tolerance[5][6].

The causality behind our reagent selection is critical: coupling bulky secondary amines (like substituted diphenylamines) with aryl halides suffers from slow reductive elimination. To overcome this, we utilize Xantphos , a bidentate ligand with a wide "bite angle" (~111°). This wide angle forces the palladium intermediate into a geometry that dramatically accelerates the reductive elimination of the final TPA product[6].

Step-by-Step Methodology: Gram-Scale Synthesis of Substituted TPAs

Self-Validating System: This protocol incorporates in-process analytical checks to ensure the catalytic cycle is functioning correctly.

-

Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge a Schlenk flask with the functionalized aryl halide (1.0 equiv) and the substituted diphenylamine (1.1 equiv). Dissolve in anhydrous, degassed toluene (0.2 M). Causality: Oxygen and moisture rapidly deactivate the Pd(0) active species.

-

Catalyst & Ligand Loading: Add Palladium acetate (

, 3 mol%) and Xantphos (4.5 mol%). Causality: The 1.5x molar excess of ligand relative to palladium prevents the aggregation of Pd into inactive "palladium black." -

Base Addition: Add Sodium tert-butoxide (

, 1.5 equiv). Causality: -

Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 100 °C for 16 hours under continuous stirring.

-

Validation Check: Pull a 0.1 mL aliquot, filter through a celite plug, and analyze via TLC or GC-MS. Validation: The reaction is complete when the secondary amine N-H stretch (~3400 cm⁻¹) disappears in FTIR, and the starting aryl halide is consumed.

-

Workup & Purification: Cool to room temperature, quench with distilled water, and extract with dichloromethane (

mL). Dry the organic layer over

Catalytic cycle of the Buchwald-Hartwig amination for triphenylamine synthesis.

Translation to Drug Development & Bioimaging

The unique photophysical properties of TPA derivatives have driven their rapid adoption in advanced biological applications, specifically in non-invasive imaging and light-activated therapeutics.

Two-Photon Bioimaging

Conventional single-photon fluorophores require high-energy UV or visible light, which suffers from poor tissue penetration and causes cellular phototoxicity. TPA derivatives, particularly those with multi-branched D-A-D structures, exhibit massive two-photon absorption (TPA) cross-sections (up to 2900 GM). This allows them to be excited by near-infrared (NIR) light (760–860 nm), which falls perfectly within the biological "optical window" for deep tissue penetration[8]. Furthermore, lipophilic, cationic TPA derivatives selectively accumulate in the mitochondria of living cells, enabling high-resolution, real-time tracking of mitochondrial dynamics and apoptosis[8].

Photodynamic Therapy (PDT)

In PDT, a photosensitizer transfers absorbed light energy to molecular oxygen to generate lethal Reactive Oxygen Species (ROS). By appending a TPA moiety to a photosensitizer core (such as Nile Red or conjugated polymers), we engineer a highly twisted conformation that suppresses fluorescence quenching and minimizes the

Upon two-photon NIR excitation, the molecule transitions to the singlet excited state (

Jablonski-type pathway illustrating two-photon excitation and ROS generation in TPA derivatives.

References

1.8 - Ifremer 2. - RSC Publishing 3.3 - ResearchGate 4.9 - PubMed 5.10 - ACS Publications 6.5 - Russian Chemical Reviews 7.1 - NIH 8.4 - Scilit 9.6 - ChemRxiv 10.7 - MDPI 11.2 - ResearchGate

Sources

- 1. Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. Polymers based on triphenylamine: synthesis, properties, and applications | Russian Chemical Reviews [rcr.colab.ws]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. archimer.ifremer.fr [archimer.ifremer.fr]

- 9. Conjugated Polymer and Triphenylamine Derivative Codoped Nanoparticles for Photothermal and Photodynamic Antimicrobial Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of N-Alkylated Diphenylanilines for Advanced Organic Electronics

Abstract

N-alkylated diphenylaniline derivatives are a cornerstone class of materials in the field of organic electronics, serving as critical components in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Their electronic properties, which can be finely tuned through synthetic modification, make them exemplary hole-transporting and electron-blocking materials. This guide provides an in-depth exploration of the primary synthetic methodologies for preparing N-alkylated diphenylanilines, with a focus on the Buchwald-Hartwig amination and the Ullmann condensation. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss the critical role of these materials in the architecture and performance of organic electronic devices.

Introduction: The Pivotal Role of N-Alkylated Diphenylanilines in Organic Electronics

The performance of multilayer organic electronic devices is intrinsically linked to the efficiency of charge carrier injection, transport, and recombination. N-phenylaniline, also known as diphenylamine, and its derivatives are distinguished by their electron-rich nitrogen atom and aromatic rings, which facilitate the transport of positive charge carriers (holes).[1] This makes them indispensable as hole-transporting materials (HTMs) in the hole-transporting layer (HTL) of devices like OLEDs and perovskite solar cells.[1] The HTL's function is to efficiently inject holes from the anode and transport them to the emissive layer.[1]

The introduction of alkyl chains to the diphenylaniline core, creating N-alkylated derivatives, offers a powerful strategy to modulate the material's properties. These modifications can significantly influence solubility, film-forming characteristics, and molecular packing, all of which have a direct impact on device performance.[1] Key electronic parameters that are tailored through N-alkylation include:

-

Highest Occupied Molecular Orbital (HOMO) Energy Level: Typically in the range of -5.1 to -5.7 eV, this parameter is crucial for efficient hole injection from the anode, requiring good alignment with the anode's work function.[1]

-

Lowest Unoccupied Molecular Orbital (LUMO) Energy Level: Generally between -1.8 and -2.5 eV, a high LUMO level is desirable to prevent electrons from leaking from the emissive layer to the anode.[1]

-

Hole Mobility: Ranging from 10⁻⁵ to 10⁻³ cm²V⁻¹s⁻¹, higher hole mobility generally correlates with improved device performance.[1]

This guide will focus on the synthetic pathways to access these vital organic electronic materials.

Synthetic Strategies for N-Alkylated Diphenylanilines

The formation of the C-N bond is the critical step in the synthesis of N-alkylated diphenylanilines. Historically, methods like nucleophilic aromatic substitution were limited by harsh conditions and narrow substrate scope.[2] Modern synthetic organic chemistry offers more versatile and efficient cross-coupling reactions, primarily the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Revolution

The Buchwald-Hartwig amination has become a widely used method for constructing C-N bonds due to its broad substrate scope and tolerance of various functional groups.[2][3] This palladium-catalyzed cross-coupling reaction involves the reaction of an amine with an aryl halide or sulfonate.[3]

Mechanism: The reaction proceeds through a catalytic cycle involving:

-

Oxidative Addition: The aryl halide adds to a Pd(0) species.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium complex, followed by deprotonation by a base.

-

Reductive Elimination: The desired N-alkylated diphenylaniline is formed, regenerating the Pd(0) catalyst.[2]

A potential side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[2]

Key Components and Causality:

-

Palladium Catalyst: Both Pd(0) and Pd(II) sources can be used.[3] Common choices include Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate).

-

Phosphine Ligands: The choice of ligand is critical for the reaction's success. Bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEPhos (Bis(2-diphenylphosphino)phenyl)ether) are often employed to prevent the formation of inactive palladium dimers and accelerate the reaction.[2] Sterically hindered ligands can also be highly effective.[2]

-

Base: A non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS).[4]

-

Solvent: Anhydrous, aprotic solvents like toluene, xylene, or 1,4-dioxane are typically used.[3][5]

This protocol details the synthesis of 4-Heptyl-N-phenylaniline.

Materials:

-

Aniline

-

1-Bromo-4-heptylbenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphine (P(tBu)₃)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

In a nitrogen-filled glovebox or under an inert atmosphere, combine aniline, 1-bromo-4-heptylbenzene, the palladium catalyst, the phosphine ligand, and the base in a Schlenk flask.[1]

-

Add anhydrous toluene to the flask and stir the mixture.[1]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Reactant/Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| Diphenylamine | 1.0 | 169.22 | (Specify) |

| Alkyl Halide | 1.1 | (Varies) | (Specify) |

| Pd Catalyst | 0.01-0.05 | (Varies) | (Specify) |

| Phosphine Ligand | 0.02-0.10 | (Varies) | (Specify) |

| Base | 1.2-1.5 | (Varies) | (Specify) |

| Solvent | - | (Varies) | (Specify) |

Visualization:

Caption: Experimental workflow for the Buchwald-Hartwig amination.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a copper-promoted reaction that converts aryl halides to aryl amines, ethers, and other derivatives.[6] While it is a classic method for C-N bond formation, it traditionally requires harsher conditions than the Buchwald-Hartwig amination, including high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper.[6] However, modern advancements have led to the development of milder conditions using soluble copper catalysts and ligands.[6]

Mechanism: The reaction is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide in a metathesis-like reaction.[6]

Key Components and Causality:

-

Copper Catalyst: Traditionally, copper powder or copper salts (e.g., CuI, Cu₂O) are used.[6][7] Modern protocols often employ soluble copper catalysts.

-

Ligands: The addition of ligands like 1,10-phenanthroline can significantly accelerate the reaction and allow for lower temperatures.[8]

-

Base: A base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is typically required.[6]

-

Solvent: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are traditionally used.[6]

Materials:

-

Diphenylamine

-

Alkyl Iodide

-

Copper(I) Iodide (CuI)

-

1,10-Phenanthroline

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a reaction vessel, add diphenylamine, the alkyl iodide, CuI, 1,10-phenanthroline, and K₂CO₃.

-

Under an inert atmosphere, add anhydrous DMF.[9]

-

Heat the reaction mixture to 120-150 °C and monitor its progress by TLC or GC-MS.[9]

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or toluene.[9]

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product using column chromatography.

Data Presentation:

| Reactant/Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| Diphenylamine | 1.0 | 169.22 | (Specify) |

| Alkyl Iodide | 1.2 | (Varies) | (Specify) |

| CuI | 0.1 | 190.45 | (Specify) |

| 1,10-Phenanthroline | 0.2 | 180.21 | (Specify) |

| K₂CO₃ | 2.0 | 138.21 | (Specify) |

| Solvent | - | (Varies) | (Specify) |

Visualization:

Caption: Experimental workflow for the Ullmann condensation.

Purification and Characterization

Regardless of the synthetic method employed, purification of the final N-alkylated diphenylaniline is crucial for achieving high-performance organic electronic devices.

Purification Techniques:

-

Column Chromatography: This is the most common method for purifying these materials. Silica gel is typically used as the stationary phase, with a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate) as the eluent.[10]

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

-

Sublimation: For highly pure materials required for device fabrication, sublimation under high vacuum can be used to remove residual impurities.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the synthesized compound.[11]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and confirm its identity.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[11]

-

UV-Visible (UV-Vis) Spectroscopy and Photoluminescence (PL) Spectroscopy: These techniques are used to characterize the optical properties of the material, which are important for its application in OLEDs.

-

Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of the material.

Conclusion and Future Outlook

The synthesis of N-alkylated diphenylanilines is a mature yet continually evolving field. The Buchwald-Hartwig amination and the Ullmann condensation represent the two primary, powerful strategies for accessing these vital materials for organic electronics. The choice between these methods often depends on factors such as substrate scope, desired reaction conditions, and cost. As the demand for higher-performing and more stable organic electronic devices grows, the development of new and improved synthetic methodologies for N-alkylated diphenylanilines will remain a critical area of research. Future efforts will likely focus on developing more sustainable and cost-effective catalytic systems, as well as exploring novel N-alkylation strategies to further fine-tune the electronic and physical properties of these materials for next-generation applications.

References

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

-

Belfield, K. D., & He, G. (2000). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 65(8), 2621–2623. [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved March 4, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 4, 2026, from [Link]

-

Takagi, K., Okamoto, T., Sakakibara, Y., Ohno, A., Oka, S., & Hayama, N. (1983). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine. Canadian Journal of Chemistry, 61(1), 86–90. [Link]

-

High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved March 4, 2026, from [Link]

-

N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

-

METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad. (n.d.). Retrieved March 4, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. hammer.purdue.edu [hammer.purdue.edu]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization of 4-Hexyl-N,N-diphenylaniline: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Materials Scientists in Optoelectronics and Drug Development.

Executive Summary & Molecular Causality

4-Hexyl-N,N-diphenylaniline (CAS: 1167-78-8), frequently referred to as 4-hexyltriphenylamine, is a highly conjugated tertiary amine that serves as a cornerstone building block in modern materials science. Its primary application lies in its function as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells, as well as a strong electron-donating moiety in push-pull chromophores[1].

The Causality of its Architecture: The molecule consists of a triphenylamine (TPA) core substituted at the para position of one phenyl ring with a linear hexyl chain.

-

The TPA Core: The nitrogen atom is

-hybridized, allowing its lone pair to delocalize across the three phenyl rings. This extended -

The Hexyl Chain: Unsubstituted triphenylamine is highly crystalline and insoluble. The addition of the aliphatic hexyl chain breaks the

molecular symmetry, suppressing crystallization to form stable amorphous films. Furthermore, the inductive electron-donating effect of the alkyl chain slightly raises the Highest Occupied Molecular Orbital (HOMO) energy level, fine-tuning its optoelectronic properties[3].

Validating the structural integrity of this molecule prior to device fabrication or synthetic scale-up is critical. This whitepaper details the self-validating spectroscopic workflows (NMR, FTIR, and UV-Vis) required to conclusively characterize 4-Hexyl-N,N-diphenylaniline.

Spectroscopic Workflows & Methodologies

To ensure absolute scientific integrity, spectroscopic analysis must follow self-validating protocols where the instrument, the solvent, and the environment are strictly controlled.

Caption: Workflow for the multi-modal spectroscopic validation of 4-Hexyl-N,N-diphenylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's carbon-hydrogen framework, distinctly separating the lipophilic tail from the conjugated core[2].

Step-by-Step Self-Validating Protocol:

-

Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v tetramethylsilane (TMS).-

Causality:

provides the deuterium lock signal to stabilize the magnetic field. TMS acts as the internal zero-point reference, ensuring the chemical shift scale is perfectly calibrated against environmental drift.

-

-

Shimming & Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (Z-axis) and tune the probe to the

and-

Causality: High magnetic field homogeneity is required to resolve the complex multiplet splitting of the internal hexyl methylenes.

-

-

Acquisition: Acquire

spectra with 16 scans and a relaxation delay ( -

Validation Check: Confirm the TMS peak is at exactly 0.00 ppm and the residual

solvent peak is at 7.26 ppm (

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR identifies the functional group vibrations, specifically confirming the integrity of the tertiary amine bond and the presence of the alkyl chain.

Step-by-Step Self-Validating Protocol:

-

Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Run a background scan (32 scans,

resolution).-

Causality: The background scan subtracts atmospheric

and water vapor, ensuring that only the analyte's vibrational modes are recorded.

-

-

Sample Application: Place 2–3 mg of the neat solid powder directly onto the ATR crystal. Apply consistent pressure using the ATR anvil.

-

Causality: Solid-state ATR avoids solvent masking effects, allowing clear observation of the C-H stretching region.

-

-

Acquisition & Cleaning: Record the spectrum from 4000 to 400

. Immediately clean the crystal to prevent cross-contamination.

UV-Vis Spectroscopy & Photophysics

UV-Vis spectroscopy probes the electronic structure, specifically the

Step-by-Step Self-Validating Protocol:

-

Solvent Selection: Prepare a highly dilute

solution in spectroscopic-grade tetrahydrofuran (THF).-

Causality: THF fully solubilizes the lipophilic hexyl chain and provides a wide UV transparency window (cut-off < 212 nm), preventing solvent interference in the deep UV region.

-

-

Baseline Correction: Fill two matched 10 mm path-length quartz cuvettes with pure THF. Run a baseline scan from 250 to 600 nm.

-

Causality: This mathematically eliminates the optical signature of both the quartz glass and the solvent.

-

-

Measurement: Replace the sample cuvette with the analyte solution and record the absorbance. Ensure the maximum absorbance (

) remains between 0.1 and 1.0.-

Causality: Staying within this absorbance range ensures strict adherence to the linear region of the Beer-Lambert Law, preventing detector saturation artifacts.

-

Quantitative Data Synthesis

The following tables summarize the expected spectroscopic data parameters for 4-Hexyl-N,N-diphenylaniline, providing a benchmark for empirical validation.

Table 1: and NMR Peak Assignments ( , 400 MHz)

| Proton / Carbon | Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| 0.88 | Triplet (t) | 3H | Terminal | |

| 1.25 - 1.40 | Multiplet (m) | 6H | Internal | |

| 1.55 - 1.65 | Multiplet (m) | 2H | ||

| 2.55 | Triplet (t) | 2H | Benzylic | |

| 6.90 - 7.30 | Multiplet (m) | 14H | Aromatic protons of the TPA core | |

| 14.1 | Singlet (s) | - | Terminal | |

| 22.6 - 31.7 | Singlets (s) | - | Aliphatic hexyl chain carbons | |

| 35.4 | Singlet (s) | - | Benzylic carbon | |

| 122.0 - 129.5 | Singlets (s) | - | Unsubstituted aromatic carbons | |

| 145.0 - 148.0 | Singlets (s) | - | Quaternary |

Table 2: FTIR Vibrational Modes (ATR, Solid State)

| Wavenumber ( | Intensity | Vibrational Mode | Structural Origin |

| 3030 | Weak | Aromatic rings of the TPA core | |

| 2955, 2925, 2855 | Medium | Aliphatic hexyl chain | |

| 1590, 1490 | Strong | Aromatic ring skeletal vibrations | |

| 1275 - 1310 | Strong | Aryl-tertiary amine bond | |

| 750, 695 | Strong | Mono-substituted phenyl rings |

Table 3: Photophysical Parameters (UV-Vis in THF)

| Parameter | Typical Value | Assignment / Causality |

| ~305 - 315 nm | Primary | |

| Molar Absorptivity ( | ~30,000 | High probability transition characteristic of extended |

| Optical Bandgap ( | ~3.1 eV | Calculated from the low-energy absorption onset edge. |

Electronic Transition Pathways

The optoelectronic utility of 4-Hexyl-N,N-diphenylaniline is dictated by the energy gap between its HOMO and LUMO. When subjected to UV-Vis spectroscopy, incident photons promote electrons from the nitrogen-centered HOMO to the delocalized LUMO.

Caption: Jablonski-simplified electronic transition pathway for the hexyl-TPA core.

Because the hexyl chain is electron-donating via hyperconjugation and inductive effects, it slightly destabilizes the HOMO compared to an unsubstituted TPA molecule. This results in a slight bathochromic (red) shift in the absorption spectrum and lowers the oxidation potential, making it an exceptionally efficient hole-transporting layer in device architectures[3].

References

-

[2] Thermally Cross-Linkable Hole-Transporting Materials for Improving Hole Injection in Multilayer Blue-Emitting Phosphorescent Polymer Light-Emitting Diodes. ResearchGate.2

-

[3] Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. Frontiers in Chemistry. 3

-

[1] Triphenylamine-Based Push–Pull Molecule for Photovoltaic Applications: From Synthesis to Ultrafast Device Photophysics. The Journal of Physical Chemistry C - ACS Publications. 1

Sources

Methodological & Application

Application Note: Fabrication of Inverted Perovskite Solar Cells with Novel Triarylamine HTMs

Executive Summary

This application note details the fabrication protocol for inverted (p-i-n) perovskite solar cells (PSCs) utilizing novel triarylamine-based Hole Transport Materials (HTMs). Unlike the conventional n-i-p structure using hygroscopic dopants (e.g., Li-TFSI in Spiro-OMeTAD), inverted architectures employing hydrophobic triarylamines (such as PTAA or novel star-shaped derivatives like STR0/m-MTDATA) offer superior long-term stability and negligible hysteresis.

Key Technical Challenge: The primary bottleneck in this architecture is the interface incompatibility between the hydrophobic triarylamine HTM and the hydrophilic perovskite precursor solution. This guide provides a field-proven "Wettability Engineering" protocol to overcome this dewetting phenomenon without compromising charge extraction.

Device Architecture & Mechanism

The target device stack is ITO / Triarylamine HTM / Perovskite / PCBM / BCP / Ag .

Energy Level Alignment

For efficient hole extraction, the Highest Occupied Molecular Orbital (HOMO) of the novel HTM must align with the Valence Band Maximum (VBM) of the perovskite (typically -5.4 eV to -5.8 eV).

Figure 1: Energy level alignment and charge transfer pathway in the inverted p-i-n architecture.

Materials & Equipment

Chemical Reagents

| Component | Material | Specification |

| Substrate | Indium Tin Oxide (ITO) | 15 Ω/sq, patterned |

| HTM (Control) | PTAA | Mw ~10-20 kDa |

| HTM (Novel) | Target Triarylamine (e.g., m-MTDATA, STR series) | High purity (>99.5%) |

| Perovskite | Cs₀.₀₅(FA₀.₈₃MA₀.₁₇)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃ | "Triple Cation" Precursor (1.5M) |

| ETL | PC₆₁BM | >99.5% purity |

| Buffer | BCP (Bathocuproine) | 0.5 mg/mL in Isopropanol |

| Solvents | DMF, DMSO, Toluene, Chlorobenzene (CB) | Anhydrous, 99.8% |

Equipment

-

N₂-filled Glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).[1]

-

Spin Coater with dynamic dispensing capability.[2]

-

UV-Ozone Cleaner.

-

Thermal Evaporator (for Ag/Au).

Experimental Protocol

Phase 1: Substrate Preparation (Critical for adhesion)

Self-Validating Step: The ITO surface must be hydrophilic (Contact angle < 10°) before HTM deposition.

-

Sequential Sonication: Wash patterned ITO glass in detergent (Alconox), deionized water, acetone, and isopropanol for 15 minutes each.

-

Drying: Blow dry with N₂ gun.

-

Activation: UV-Ozone treat for 20 minutes immediately prior to transfer into the glovebox. Why: This increases the work function of ITO and removes organic residues.

Phase 2: Deposition of Triarylamine HTM

Expert Insight: Triarylamines are often extremely hydrophobic. If the perovskite precursor beads up on the HTM surface, the device will fail. We use a Dynamic Surface Modification strategy.

HTM Solution Prep:

-

Concentration: Dissolve 2 mg/mL of the Triarylamine in Toluene (or Chlorobenzene).

-

Aging: Stir at 60°C for 1 hour, then filter through a 0.45 µm PTFE filter.

Deposition Steps:

-

Dispense 50 µL of HTM solution onto the static ITO substrate.

-

Spin Cycle: 4000 rpm for 30 seconds (Acceleration: 2000 rpm/s).

-

Annealing: Bake at 100°C for 10 minutes to remove solvent and align polymer chains.

Validation (The "Wettability Check"): Place a small drop of DMF (solvent for perovskite) on the annealed HTM.

-

Pass: The droplet spreads.

-

Fail: The droplet beads up (high contact angle).

-

Correction: If it fails, employ DMF Washing : Spin pure DMF onto the annealed HTM at 4000 rpm for 10s. This modifies surface tension without dissolving the cross-linked/stable triarylamine layer (verify solubility first).

Phase 3: Perovskite Active Layer (Anti-Solvent Method)

-

Precursor: Mix FAI, MABr, CsI, PbI₂, and PbBr₂ in DMF:DMSO (4:1 v/v).

-

Deposition:

-

Step 1: 1000 rpm for 10s.

-

Step 2: 4000 rpm for 30s.

-

-

The Critical "Quench": At 20 seconds before the end of Step 2, rapidly dispense 150 µL of Chlorobenzene (Anti-solvent) onto the spinning center.

-

Visual Cue: The film should turn from transparent yellow to a turbid brown immediately.

-

-

Annealing: Immediately transfer to a hotplate at 100°C for 45-60 minutes. The film must turn dark black (perovskite phase).

Phase 4: ETL and Top Electrode

-

PCBM Layer: Dissolve PCBM in Chlorobenzene (20 mg/mL). Spin at 1500 rpm for 30s. Anneal at 80°C for 5 mins.

-

BCP Buffer: Spin BCP (0.5 mg/mL in IPA) at 4000 rpm for 30s. Note: Do not anneal.

-

Electrode: Thermally evaporate 100 nm of Silver (Ag) at a rate of 0.5 Å/s (first 10nm) then 2.0 Å/s.

Workflow Visualization

Figure 2: Fabrication workflow highlighting the critical wettability decision gate.

Characterization & Validation Standards

To validate the efficacy of a Novel Triarylamine (TN-TA) against a PTAA control, perform the following:

Photoluminescence (PL) Quenching

-

Objective: Confirm hole extraction efficiency.

-

Method: Deposit Perovskite on Glass (Reference) vs. Glass/TN-TA.

-

Success Metric: The PL intensity of the Perovskite/TN-TA stack should be <10% of the Reference. If PL remains high, the HTM is not extracting holes (energy mismatch or poor contact).

Space Charge Limited Current (SCLC)[3]

-

Objective: Measure hole mobility.

-

Device Structure: ITO / TN-TA / Au.

-

Analysis: Fit the J-V curve (dark) to the Mott-Gurney law. Target mobility:

.

J-V Hysteresis Check

-

Method: Scan Forward (-0.1V to 1.2V) and Reverse (1.2V to -0.1V).

-